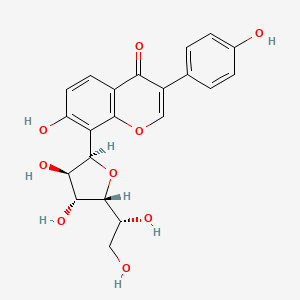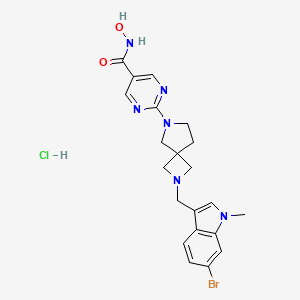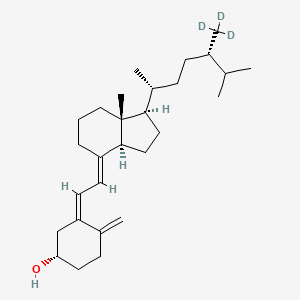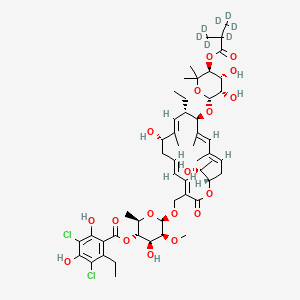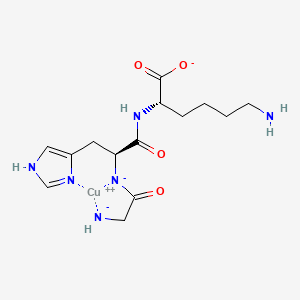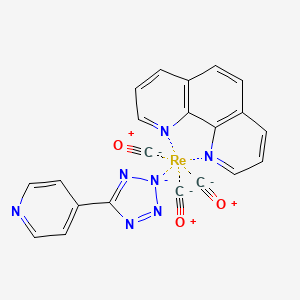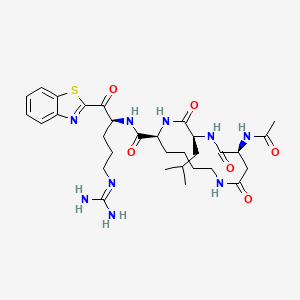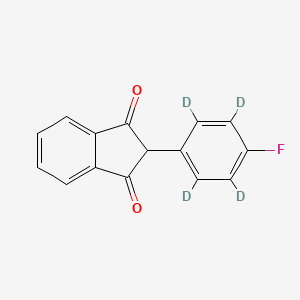
Fluindione-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluindione-d4 is a deuterium-labeled analog of Fluindione, a compound known for its anticoagulant properties. The deuterium atoms replace hydrogen atoms in the molecular structure, which can affect the pharmacokinetic and metabolic profiles of the compound . This compound is primarily used in scientific research as a stable isotope-labeled compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluindione-d4 involves the incorporation of deuterium atoms into the Fluindione molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Fluindione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Fluindione-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
Fluindione-d4 exerts its effects by inhibiting the activity of vitamin K epoxide reductase, an enzyme involved in the recycling of vitamin K. This inhibition prevents the activation of vitamin K-dependent clotting factors, thereby exerting an anticoagulant effect. The deuterium labeling does not significantly alter the mechanism of action but can affect the pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluindione: The non-deuterated analog with similar anticoagulant properties.
Warfarin: Another vitamin K antagonist used as an anticoagulant.
Acenocoumarol: A vitamin K antagonist with a similar mechanism of action.
Uniqueness
Fluindione-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and quantitation. This makes it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C15H9FO2 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
2-(2,3,5,6-tetradeuterio-4-fluorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H/i5D,6D,7D,8D |
InChI-Schlüssel |
NASXCEITKQITLD-KDWZCNHSSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H])F)[2H] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


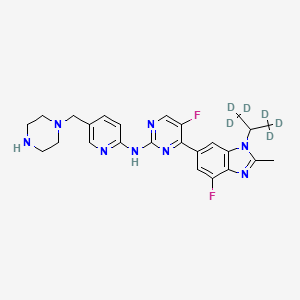
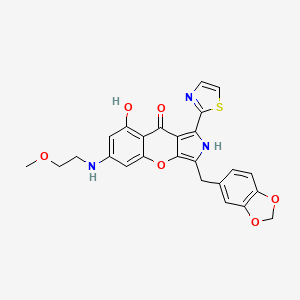
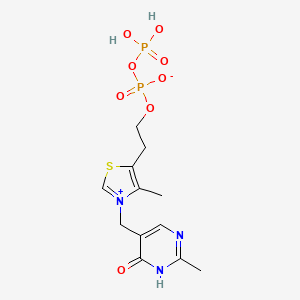
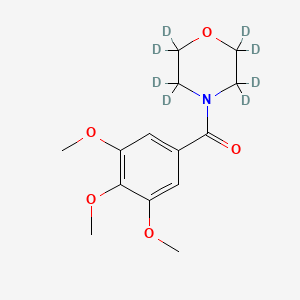
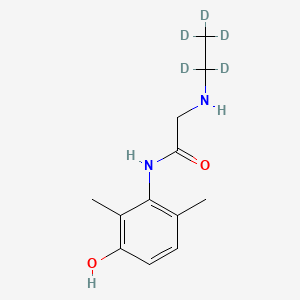
![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)
